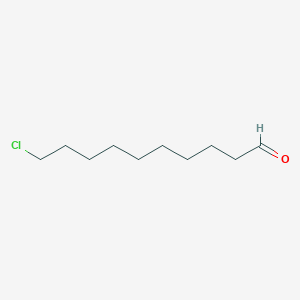

Decanal, 10-chloro-

Description

Contextualization within Halogenated Aldehyde Chemistry Research

Halogenated aldehydes are a class of organic compounds that have long been recognized for their utility in synthesis. The presence of both a reactive aldehyde and a halogen atom on the same carbon skeleton allows for a diverse range of chemical transformations. The introduction of a halogen atom, such as chlorine, into an aldehyde molecule significantly influences its electronic properties and reactivity. mdpi.com This can lead to enhanced reactivity at the carbonyl group or provide a handle for nucleophilic substitution reactions at the halogenated carbon. cymitquimica.com

Research into halogenated aldehydes has explored their application in various fields, from the synthesis of pharmaceuticals to the development of new materials. mdpi.comnih.gov For instance, studies on halogenated benzaldehydes have demonstrated how halogen substitution impacts properties like polarity and steric interactions, which in turn affects their reactivity and potential applications. mdpi.com The study of halogenated aldehydes extends to understanding their formation and behavior in different environments, such as the formation of halogenated acetaldehydes in drinking water. nih.gov

Strategic Importance of Decanal (B1670006), 10-chloro- in Organic Synthesis Scholarly Investigations

The strategic importance of Decanal, 10-chloro- lies in its bifunctional nature. The aldehyde group serves as a site for a multitude of classic carbonyl reactions, including oxidation, reduction, and the formation of carbon-carbon bonds through reactions with nucleophiles. Simultaneously, the terminal chlorine atom provides a reactive site for nucleophilic substitution, allowing for the introduction of various other functional groups. cymitquimica.com

This dual reactivity makes Decanal, 10-chloro- a valuable intermediate in multi-step synthetic sequences. For example, the aldehyde can be selectively transformed while leaving the chloro group intact for a subsequent reaction, or vice versa. This orthogonality of reactive sites is a key principle in modern organic synthesis, enabling the efficient construction of complex target molecules. Its linear ten-carbon chain also provides a lipophilic spacer, a feature that can be exploited in the design of molecules with specific physical or biological properties.

Evolution of Research Trajectories Pertaining to Decanal, 10-chloro-

Initial research interest in long-chain halogenated compounds often focused on their synthesis and basic reactivity. The synthesis of related compounds, such as 10-chloro-1-decanol, has been documented, providing a potential precursor for the preparation of Decanal, 10-chloro- through oxidation. sigmaaldrich.comwikipedia.org The oxidation of alcohols to aldehydes is a fundamental transformation in organic chemistry. wikipedia.org

More recent research trajectories are likely to focus on leveraging the unique properties of Decanal, 10-chloro- for specific applications. This includes its use as a key intermediate in the synthesis of novel polymers, surfactants, or biologically active molecules. The ability to precisely control the introduction of functionality at both ends of the ten-carbon chain is a significant advantage in designing molecules with tailored properties. For instance, the degradation of related α,ω-dichloroalkanes by microorganisms suggests potential research avenues into the environmental fate and bioremediation of such compounds. nih.gov

Chemical and Physical Properties of Decanal, 10-chloro- and Related Compounds

The following table summarizes key physical and chemical data for Decanal, 10-chloro- and its precursor, 10-chloro-1-decanol.

| Property | Decanal, 10-chloro- | 10-chloro-1-decanol |

| CAS Number | 874963-99-2 lookchem.com | 51309-10-5 sigmaaldrich.com |

| Molecular Formula | C10H19ClO lookchem.com | C10H21ClO sigmaaldrich.comchemicalbook.com |

| Molecular Weight | 190.713 g/mol lookchem.com | 192.73 g/mol sigmaaldrich.comchemicalbook.com |

| Boiling Point | Not available | 126-128 °C at 2 mmHg sigmaaldrich.comchemicalbook.com |

| Melting Point | Not available | 12-13 °C sigmaaldrich.comchemicalbook.com |

| Density | Not available | 0.952 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | Not available | n20/D 1.46 sigmaaldrich.com |

Note: Experimental data for Decanal, 10-chloro- is limited in publicly available sources.

Detailed Research Findings

While specific research articles focusing solely on Decanal, 10-chloro- are not abundant, its chemistry can be inferred from studies on related compounds. The synthesis of its alcohol precursor, 10-chloro-1-decanol, can be achieved through methods like the electrophilic chloro(ω-alkoxy)lation of alkenes. ontosight.ai The subsequent oxidation of this alcohol would yield Decanal, 10-chloro-. wikipedia.org

The reactivity of the aldehyde group in similar long-chain aldehydes, such as decanal, is well-established. It participates in reactions like oxidation to form carboxylic acids and reduction to form alcohols. chemicalbook.com Aldehydes are also known to be involved in self-condensation or polymerization reactions, often catalyzed by acids. chemicalbook.com

The chlorine atom at the 10-position makes the molecule susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, making it a versatile intermediate. The study of other halogenated compounds shows that the presence of a halogen can significantly alter the molecule's properties and reactivity. mdpi.com For example, research on the degradation of α,ω-dichloroalkanes by Pseudomonas sp. indicates that the terminal chloro groups can be enzymatically removed. nih.gov

Structure

3D Structure

Properties

CAS No. |

874963-99-2 |

|---|---|

Molecular Formula |

C10H19ClO |

Molecular Weight |

190.71 g/mol |

IUPAC Name |

10-chlorodecanal |

InChI |

InChI=1S/C10H19ClO/c11-9-7-5-3-1-2-4-6-8-10-12/h10H,1-9H2 |

InChI Key |

SLOZHIWRDRLZGW-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCC=O)CCCCCl |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for Decanal, 10 Chloro

Advanced Synthetic Pathways for Decanal (B1670006), 10-chloro-

The generation of Decanal, 10-chloro- is most effectively achieved through multi-step pathways that construct a suitable 10-chloro C10 carbon backbone first, followed by a functional group interconversion to yield the final aldehyde.

Chemo-selective Halogenation Strategies for Aldehyde Derivatives

Direct chemo-selective chlorination of a long-chain aldehyde like decanal at the terminal (ω) position is exceptionally challenging. The aldehyde group is highly susceptible to oxidation, reduction, and condensation reactions under many halogenating conditions. ncert.nic.in Furthermore, common halogenation methods, such as free-radical chlorination, typically lack regioselectivity for long alkyl chains, leading to a statistical mixture of chlorinated products at various positions along the chain. masterorganicchemistry.com Studies on the metabolism of 1-chlorodecane, a related compound, show that functionalization (hydroxylation) is more likely to occur at internal carbons rather than the terminal methyl group, highlighting the inherent difficulty in selectively targeting the ω-position. gdut.edu.cnresearchgate.net

Due to these challenges, direct terminal halogenation of the pre-formed aldehyde is not a preferred synthetic route. Instead, strategies focus on introducing the chlorine atom to a precursor molecule that lacks the sensitive aldehyde moiety.

Functional Group Interconversion Routes Leading to Decanal, 10-chloro-

Functional group interconversion (FGI) is the most prevalent and effective strategy for synthesizing Decanal, 10-chloro-. imperial.ac.uk This approach involves preparing a stable 10-chloro substituted C10 precursor, which is then converted to the aldehyde in the final step.

One of the primary routes is the oxidation of the corresponding primary alcohol, 10-chlorodecan-1-ol (B1360229). google.com This transformation requires a mild and selective oxidizing agent to prevent over-oxidation to the carboxylic acid or side reactions involving the terminal chlorine. A well-documented method employs a TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) catalyzed oxidation system. google.com This homogeneous catalytic system is highly efficient for the selective oxidation of primary alcohols to aldehydes. google.com

Another documented FGI pathway involves the reduction of a nitrile. The synthesis of [1-¹³C₁]-10-chlorodecanal has been achieved starting from [1-¹³C₁]-10-chloro-decanitrile. universiteitleiden.nl This transformation is typically accomplished using reducing agents capable of converting nitriles to aldehydes, such as Diisobutylaluminium hydride (DIBAL-H).

Table 1: Functional Group Interconversion Routes to Decanal, 10-chloro-

| Precursor | Reaction Type | Key Reagents/Catalyst | Description | Reference(s) |

| 10-chlorodecan-1-ol | Oxidation | TEMPO (catalyst), NaOCl, NaBr | Selective oxidation of the primary alcohol to the corresponding aldehyde. | , google.com |

| 10-chlorodecanenitrile | Reduction | DIBAL-H (typical) | Reduction of the terminal nitrile group to form the aldehyde functionality. | universiteitleiden.nl |

Stereoselective and Regioselective Synthesis Approaches for Decanal, 10-chloro- Precursors

The synthesis of Decanal, 10-chloro- is highly dependent on the efficient and selective synthesis of its precursors, primarily 10-chlorodecan-1-ol.

A common and regioselective method for preparing this precursor is the monochlorination of decane-1,10-diol. By using a controlled amount of a chlorinating agent like hydrochloric acid (HCl), it is possible to selectively substitute one of the two terminal hydroxyl groups, leaving the other available for subsequent oxidation.

Table 2: Regioselective Synthesis of 10-chlorodecan-1-ol

| Starting Material | Key Reagents | Reaction Type | Selectivity Achieved | Reference(s) |

| Decane-1,10-diol | Hydrochloric Acid (HCl) | Nucleophilic Substitution | Regioselective monochlorination of a symmetrical diol. |

More advanced strategies focus on the regioselective C-H chlorination of terminal alkanes. While traditionally difficult, recent progress has been made using a combination of electrochemistry and organocatalysis to achieve highly selective chlorination of terminal C-H bonds. researchgate.netresearchgate.net This metal-free approach can convert a simple alkane into a 1-chloroalkane, which can then be further functionalized to the required chloro-alcohol precursor. This method offers high regioselectivity by leveraging the specific cavity size of an organic molecular catalyst. researchgate.net

Catalytic Systems in the Synthesis of Decanal, 10-chloro-

Catalysis is central to the efficient synthesis of Decanal, 10-chloro-, particularly in the key step of oxidizing the 10-chlorodecan-1-ol precursor. Both homogeneous and heterogeneous catalytic systems can be employed for this transformation.

Homogeneous Catalysis Applications in Decanal, 10-chloro- Production

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a well-established method for the synthesis of Decanal, 10-chloro-. cardiff.ac.uk The most prominent example is the TEMPO-catalyzed oxidation of 10-chlorodecan-1-ol. google.com In this system, TEMPO acts as the catalyst, and a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl) in the presence of sodium bromide regenerates the active catalytic species. The reaction proceeds under mild conditions, typically at temperatures between 0 and 15 °C, and offers high selectivity for the aldehyde, minimizing the formation of the carboxylic acid. google.com The use of soluble organocatalysts like TEMPO ensures high activity and accessibility to the substrate. cardiff.ac.uk

Other homogeneous systems reported for the selective oxidation of alcohols, such as water-soluble palladium(II) complexes, could also be applied, although their efficacy for a chlorinated substrate like 10-chlorodecan-1-ol would require specific investigation. osti.govunibo.it

Heterogeneous Catalysis in Decanal, 10-chloro- Synthesis

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of catalyst separation, recovery, and recycling. cardiff.ac.ukacs.org For the oxidation of 10-chlorodecan-1-ol, several types of heterogeneous catalysts could be utilized.

Supported noble metal catalysts, such as gold-palladium nanoparticles on a titanium dioxide support (Au-Pd/TiO₂), have demonstrated high activity and selectivity for the solvent-free aerobic oxidation of primary alcohols to aldehydes. osti.gov Similarly, silver-based catalysts supported on materials like alumina (B75360) (e.g., Ag-Li₂O/γ-Al₂O₃) are effective for the gas-phase oxidation of alcohols and could be adapted for this synthesis. mdpi.com These systems often use molecular oxygen or air as the ultimate oxidant, representing a greener alternative to reagents like hypochlorite. osti.gov

Biocatalysis represents another form of heterogeneous catalysis. The enzymatic conversion of related compounds has been observed in microorganisms. For example, Pseudomonas sp. strain 273 can metabolize long-chain dichloroalkanes and possesses aldehyde dehydrogenase activity, suggesting that enzymatic systems could be developed for the specific oxidation of 10-chlorodecan-1-ol. nih.gov

Table 3: Comparison of Catalytic Systems for the Oxidation of 10-chlorodecan-1-ol

| Catalyst Type | Example System | Phase | Advantages | Disadvantages | Reference(s) |

| Homogeneous | TEMPO/NaOCl | Liquid | High activity, mild conditions, high selectivity. | Difficult catalyst separation and recycling. | , google.com |

| Heterogeneous | Au-Pd/TiO₂ | Solid-Liquid/Gas | Easy catalyst recovery, potential for continuous flow, use of O₂ as oxidant. | May require higher temperatures, potential for metal leaching. | osti.gov |

| Heterogeneous | Ag-based/Al₂O₃ | Solid-Gas | High selectivity, use of air as oxidant. | Typically requires gas-phase reaction and higher temperatures. | mdpi.com |

| Biocatalysis | Aldehyde Dehydrogenase | Solid (whole cell) or Liquid (isolated enzyme) | High selectivity, environmentally benign conditions. | Limited stability, potential substrate inhibition. | nih.gov |

Enantioselective Catalysis in Related Halogenated Aldehyde Synthesis

Decanal, 10-chloro- is an achiral molecule as the chlorine atom is at the terminal ω-position (C-10), and there are no stereogenic centers in the carbon chain. However, the field of enantioselective catalysis is highly relevant for the synthesis of related chiral halogenated aldehydes, particularly α-chloroaldehydes, which are valuable and versatile building blocks in medicinal chemistry and organic synthesis. nih.govacs.org

Significant progress has been made in the direct organocatalytic asymmetric α-chlorination of aldehydes. organic-chemistry.orgacs.org This strategy commonly employs enamine catalysis, where a chiral secondary amine catalyst reacts with the aldehyde to form a nucleophilic enamine intermediate. nih.govresearchgate.net This intermediate then reacts with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS) or a perchlorinated quinone, to deliver the chlorine atom to the α-position with high stereocontrol. nih.govacs.orgorganic-chemistry.org

Commonly used organocatalysts include proline derivatives and imidazolidinones, which are readily available and can provide high yields and excellent enantioselectivities (ee). acs.orgorganic-chemistry.org The resulting optically active α-chloroaldehydes can be transformed into other crucial chiral molecules like α-chloro alcohols, epoxides, and amino alcohols with high fidelity. acs.org

| Aldehyde Substrate | Catalyst | Chlorine Source | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference(s) |

| Octanal | (2R,5R)-Diphenylpyrrolidine | NCS | Dichloroethane | 99 | 92 | organic-chemistry.org |

| Hexanal | L-Proline amide | NCS | Dichloroethane | 95 | 80 | organic-chemistry.org |

| 3-Phenylpropanal | (S)-Imidazolidinone | Perchloroquinone | Acetone | 81 | 90 | nih.govacs.org |

| Cyclohexanecarboxaldehyde | (2R,5R)-Diphenylpyrrolidine | NCS | Dichloroethane | 99 | 95 | organic-chemistry.org |

Green Chemistry Principles Applied to Decanal, 10-chloro- Synthesis

The application of green chemistry principles to the synthesis of commodity and fine chemicals like Decanal, 10-chloro- is essential for developing sustainable and environmentally responsible manufacturing processes. chemijournal.com These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. rsc.org Key areas of focus include the use of environmentally benign solvents and the optimization of reaction efficiency through high atom economy.

Solvent-Free and Environmentally Benign Synthetic Protocols for Decanal, 10-chloro-

Traditional oxidation reactions, including some TEMPO-catalyzed systems, often utilize halogenated solvents like dichloromethane (B109758) (DCM). acsgcipr.org While effective, these solvents pose environmental and health risks. rsc.org Green chemistry research seeks to replace them with safer alternatives. researchgate.net For the oxidation of 10-chlorodecan-1-ol, several greener approaches could be considered.

Recent studies have shown that TEMPO-catalyzed oxidations can be performed in alternative, less hazardous nitrile-based solvents. d-nb.info Furthermore, the development of solvent-free reaction conditions is a primary goal of green chemistry. jst.go.jpnih.gov Protocols for the oxidation of alcohols have been developed using solid-supported catalysts or by simply shaking the reactants under solvent-free conditions, which can lead to significant reductions in waste and simplify product isolation. jst.go.jpnih.gov Another approach is the use of naturally derived, biodegradable solvents like water, ethanol (B145695), or deep eutectic solvents (DESs), which have been successfully employed in various reactions involving aldehydes. acs.orgorganic-chemistry.orgwikipedia.orgscirp.org

| Solvent Type | Example(s) | Key Green Attributes | Potential Application | Reference(s) |

| Benign Alternatives | Water, Ethanol, Acetone | Low toxicity, renewable, biodegradable | Oxidation of 10-chlorodecan-1-ol | organic-chemistry.orgwikipedia.org |

| Nitrile Solvents | Acetonitrile (B52724), Propionitrile | Alternative to chlorinated solvents in TEMPO oxidations | TEMPO-catalyzed oxidation | d-nb.info |

| Deep Eutectic Solvents (DESs) | Choline Chloride:Urea | Non-toxic, biodegradable, low cost, often renewable | Catalyst and medium for oxidation reactions | acs.orgresearchgate.net |

| Supercritical Fluids | scCO₂ | Non-toxic, abundant, easy removal | Reaction medium to replace organic solvents | wikipedia.org |

| Solvent-Free | N/A | Eliminates solvent waste, reduces energy for removal | Heterogeneous catalysis (e.g., Ru/C) or shaking methods | jst.go.jpnih.gov |

Atom Economy and Reaction Efficiency in Decanal, 10-chloro- Manufacturing Research

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acsgcipr.org A higher atom economy signifies less waste generation.

The synthesis of Decanal, 10-chloro- via the oxidation of 10-chlorodecan-1-ol can be analyzed for its atom economy. When using a stoichiometric oxidant, the atom economy can be quite low. However, catalytic methods significantly improve efficiency. The TEMPO-catalyzed oxidation, using NaOCl as the terminal oxidant, demonstrates a more favorable atom economy compared to classical stoichiometric oxidants like chromium-based reagents.

Reaction: Cl(CH₂)₁₀OH + NaOCl → Cl(CH₂)₉CHO + NaCl + H₂O (catalyzed by TEMPO/NaBr)

Atom Economy Calculation:

Molecular Weight of Decanal, 10-chloro- (C₁₀H₁₉ClO) ≈ 190.71 g/mol

Molecular Weight of 10-Chlorodecan-1-ol (C₁₀H₂₁ClO) ≈ 192.73 g/mol

Molecular Weight of Sodium Hypochlorite (NaOCl) ≈ 74.44 g/mol

% Atom Economy = (Mass of desired product / Total mass of reactants) x 100 % Atom Economy = (190.71 / (192.73 + 74.44)) x 100 ≈ 71.4%

This calculation shows that even with a catalytic system, a significant portion of the reactant mass ends up as byproducts (NaCl and H₂O). An ideal green process would use a terminal oxidant like molecular oxygen (O₂), where the only byproduct is water, pushing the atom economy much closer to 100%. rsc.orgrsc.org The development of aerobic (O₂) oxidation systems, for instance using copper/TEMPO catalysts, represents a key area of research for maximizing reaction efficiency and sustainability in aldehyde manufacturing. rsc.orgnih.govrsc.org

| Oxidation Method | Terminal Oxidant | Key Byproducts | Calculated Atom Economy (%) | Green Chemistry Considerations | Reference(s) |

| Stoichiometric Oxidation | CrO₃ | Cr-based waste | Low (<<50%) | Generates toxic, heavy-metal waste. | nih.gov |

| Catalytic (TEMPO) | NaOCl | NaCl, H₂O | ~71.4% | Good improvement over stoichiometric methods; avoids heavy metals. | acsgcipr.org |

| Catalytic Aerobic (Ideal) | O₂ | H₂O | ~90.9% (for alcohol → aldehyde + H₂O) | Highest efficiency, uses abundant oxidant, only byproduct is water. | rsc.orgrsc.org |

Chemical Reactivity and Transformation Mechanisms of Decanal, 10 Chloro

Nucleophilic Reactions Involving the Carbonyl Center of Decanal (B1670006), 10-chloro-

The aldehyde functional group in Decanal, 10-chloro- is characterized by an electrophilic carbonyl carbon, which is susceptible to attack by various nucleophiles. These reactions are fundamental to the derivatization of the aldehyde moiety.

Formation of Imines and Oximes from Decanal, 10-chloro-

The condensation of aldehydes with primary amines or hydroxylamine (B1172632) derivatives is a standard method for the formation of imines (Schiff bases) and oximes, respectively. scirp.orgresearchgate.net These reactions involve the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond.

The synthesis of imines from Decanal, 10-chloro- proceeds by reacting the aldehyde with a primary amine (R-NH₂). google.com This transformation is often catalyzed by acid or can proceed under neutral conditions, sometimes requiring the removal of water to drive the equilibrium towards the product. researchgate.net

Similarly, oximes are formed through the reaction of Decanal, 10-chloro- with hydroxylamine (NH₂OH), typically from its hydrochloride salt in the presence of a base. asianpubs.orgnih.gov Oximes are crystalline solids and are useful for the purification and characterization of aldehydes. asianpubs.org They also serve as intermediates in further synthetic transformations, such as the Beckmann rearrangement to amides. asianpubs.org

Table 1: Synthesis of Imines and Oximes from Decanal, 10-chloro-

| Reactant | Reagent | Product Class | General Product Structure |

|---|---|---|---|

| Decanal, 10-chloro- | Primary Amine (R-NH₂) | Imine | Cl-(CH₂)₉-CH=N-R |

| Decanal, 10-chloro- | Hydroxylamine (NH₂OH) | Oxime | Cl-(CH₂)₉-CH=N-OH |

Hydride Reductions and Alcohol Derivatization of Decanal, 10-chloro-

The aldehyde group of Decanal, 10-chloro- can be readily reduced to a primary alcohol, yielding 10-chlorodecan-1-ol (B1360229). This transformation is typically achieved using complex metal hydride reagents. libretexts.orglibguides.com The most common reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orglibguides.com

Lithium aluminum hydride is a very powerful reducing agent capable of reducing aldehydes, ketones, esters, and carboxylic acids. saskoer.camasterorganicchemistry.com Sodium borohydride is a milder reagent and is more selective for aldehydes and ketones. libretexts.org For the reduction of Decanal, 10-chloro-, both reagents are effective. The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the reagent to the electrophilic carbonyl carbon. libretexts.orgsaskoer.ca A subsequent workup step with water or a dilute acid protonates the resulting alkoxide to give the final alcohol product. libretexts.orglibguides.com Under typical conditions, these hydride reagents are chemoselective for the carbonyl group and will not reduce the alkyl chloride functionality.

Table 2: Hydride Reduction of Decanal, 10-chloro-

| Starting Material | Reagent | Solvent | Product |

|---|---|---|---|

| Decanal, 10-chloro- | Sodium Borohydride (NaBH₄) | Ethanol (B145695) / Methanol (B129727) | 10-chlorodecan-1-ol. |

| Decanal, 10-chloro- | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether / THF | 10-chlorodecan-1-ol. |

Aldol (B89426) and Related Condensation Reactions of Decanal, 10-chloro-

Aldol reactions are a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.org Aldehydes that possess α-hydrogens, such as Decanal, 10-chloro-, can undergo base- or acid-catalyzed aldol reactions. wikipedia.orgbyjus.com In a base-catalyzed mechanism, a base abstracts an α-hydrogen to form a resonance-stabilized enolate ion. magritek.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of the aldehyde. byjus.comwikipedia.org

The initial product is a β-hydroxy aldehyde. This "aldol addition" product can often be dehydrated, particularly with heating, to yield an α,β-unsaturated aldehyde in what is known as an aldol condensation. wikipedia.orgwikipedia.orgsigmaaldrich.com The self-condensation of Decanal, 10-chloro- would thus produce 2-(8-chlorooctyl)-3-hydroxy-dodecanal, which can then dehydrate to form 2-(8-chlorooctyl)dodec-2-enal. Decanal, 10-chloro- can also participate in "crossed" aldol reactions with other carbonyl compounds. wikipedia.org

Table 3: Self-Condensation of Decanal, 10-chloro-

| Reaction Type | Catalyst | Intermediate Product | Final Product (after dehydration) |

|---|---|---|---|

| Aldol Addition | Base (e.g., NaOH, KOH) | 2-(8-chlorooctyl)-3-hydroxydodecanal | 2-(8-chlorooctyl)dodec-2-enal |

| Aldol Condensation | Base (e.g., NaOH, KOH) with heat | - | 2-(8-chlorooctyl)dodec-2-enal |

Reactivity at the Halogenated Alkyl Chain of Decanal, 10-chloro-

The terminal chlorine atom on the ten-carbon chain provides a second reactive site within the molecule, allowing for transformations characteristic of primary alkyl halides.

Substitution Reactions at the 10-chloro Position of Decanal, 10-chloro-

The chlorine atom at the C-10 position is a good leaving group and can be displaced by a variety of nucleophiles in a nucleophilic substitution reaction. rammohancollege.ac.inbyjus.com As a primary alkyl halide, Decanal, 10-chloro- is expected to react primarily through an Sₙ2 (bimolecular nucleophilic substitution) mechanism. rammohancollege.ac.in This single-step, concerted process involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry if the center were chiral. rammohancollege.ac.in

A wide range of nucleophiles can be employed to introduce new functional groups at the terminus of the alkyl chain. For instance, reaction with sodium iodide can convert the chloride to the more reactive 10-iododecanal. Other nucleophiles like cyanide (CN⁻), azide (B81097) (N₃⁻), or hydroxide (B78521) (OH⁻) can introduce a nitrile, azide, or hydroxyl group, respectively. To prevent competing reactions at the aldehyde, it is often necessary to first protect the carbonyl group, for example, as an acetal (B89532). google.com

Table 4: Nucleophilic Substitution at the 10-chloro Position

| Nucleophile (Nu⁻) | Reagent Example | Product |

|---|---|---|

| Iodide (I⁻) | Sodium Iodide (NaI) | Decanal, 10-iodo- |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 11-oxoundecanenitrile |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | Decanal, 10-azido- |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | Decanal, 10-hydroxy- |

Elimination Reactions Leading to Unsaturated Decanal Derivatives

In the presence of a strong base, alkyl halides can undergo elimination reactions to form alkenes. byjus.com Decanal, 10-chloro- can undergo dehydrohalogenation, where the chlorine atom at C-10 and a proton from C-9 are removed to form a carbon-carbon double bond. This results in the formation of dec-9-enal.

This reaction typically proceeds via an E2 (bimolecular elimination) mechanism when a strong, non-nucleophilic base is used. wikipedia.org The E2 reaction is a concerted process where the base removes the proton simultaneously as the C-Cl bond breaks and the π-bond forms. wikipedia.org The use of a strong, sterically hindered base, such as potassium tert-butoxide, favors elimination over the competing Sₙ2 substitution reaction. According to Zaitsev's rule, elimination reactions generally favor the formation of the more substituted (more stable) alkene; however, in this case, only one product, dec-9-enal, is possible. masterorganicchemistry.com

Table 5: Elimination Reaction of Decanal, 10-chloro-

| Reagent | Mechanism | Product |

|---|---|---|

| Potassium tert-butoxide (t-BuOK) | E2 Elimination | dec-9-enal |

| Sodium ethoxide (NaOEt) in Ethanol | E2 Elimination | dec-9-enal |

Organometallic Cross-Coupling Strategies Utilizing Decanal, 10-chloro-

Decanal, 10-chloro- serves as a bifunctional molecule in organometallic cross-coupling reactions, possessing both a reactive aldehyde group and a terminal alkyl chloride. The presence of these two distinct functional groups allows for selective transformations, although the direct use of the aldehyde in major cross-coupling reactions is less common without prior modification. The primary utility of the chloro-functionalized alkyl chain lies in its ability to participate in reactions that form new carbon-carbon bonds. libretexts.orgcem.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille reactions, are powerful methods for forming C-C bonds. libretexts.orgfiveable.me These reactions typically involve the coupling of an organometallic reagent with an organic halide. fiveable.me In the context of Decanal, 10-chloro-, the terminal chloride can act as the electrophilic partner. For instance, in a Suzuki-Miyaura coupling, the chloro group could potentially react with an organoboron compound in the presence of a palladium catalyst to form a new C-C bond, extending the carbon chain or introducing an aryl or vinyl group. fiveable.meopenstax.org The general mechanism for such reactions involves oxidative addition of the alkyl halide to the palladium(0) catalyst, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgopenstax.org

However, the aldehyde functionality can interfere with some organometallic reagents. To circumvent this, the aldehyde group is often protected as an acetal, such as a 1,1-diethoxy derivative, prior to the cross-coupling step. google.com This protection strategy ensures that the organometallic reagent selectively reacts with the alkyl chloride. Following the coupling reaction, the acetal can be hydrolyzed back to the aldehyde. A patented synthesis of an insect pheromone illustrates this approach, where 10-chloro-1,1-diethoxydecane (B1425260) is used in a subsequent alkynylation reaction. google.com

Below is a table summarizing potential organometallic cross-coupling strategies involving Decanal, 10-chloro- or its derivatives:

Table 1: Potential Organometallic Cross-Coupling Reactions with Decanal, 10-chloro- Derivatives

| Coupling Reaction | Organometallic Reagent | Electrophile (from Decanal, 10-chloro-) | Catalyst System (Typical) | Potential Product (after deprotection) |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | 10-chloro-1,1-diethoxydecane | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 10-R-decanal |

| Negishi | Organozinc (e.g., R-ZnX) | 10-chloro-1,1-diethoxydecane | Pd or Ni catalyst | 10-R-decanal |

| Stille | Organotin (e.g., R-Sn(Bu)₃) | 10-chloro-1,1-diethoxydecane | Pd catalyst | 10-R-decanal |

| Sonogashira | Terminal alkyne | 10-chloro-1,1-diethoxydecane | Pd catalyst, Cu(I) co-catalyst, Base | 10-alkynyl-decanal |

Oxidation and Reduction Chemistry of Decanal, 10-chloro-

Reductive Transformations of Decanal, 10-chloro-

Decanal, 10-chloro- can undergo various reductive transformations targeting the aldehyde functionality. These reactions are valuable for synthesizing a range of derivatives, including the corresponding alcohol (10-chlorodecan-1-ol) and various amines through reductive amination.

The reduction of the aldehyde to a primary alcohol is a fundamental transformation. This can be readily achieved using common hydride reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Given the presence of the alkyl chloride, NaBH₄ is generally the preferred reagent due to its milder nature, which minimizes the risk of reducing the C-Cl bond. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol at cool temperatures.

Reductive amination is another significant transformation of Decanal, 10-chloro-, allowing for the introduction of a nitrogen-containing functional group. This one-pot reaction involves the condensation of the aldehyde with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. synplechem.commasterorganicchemistry.com Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as they are selective for the iminium ion over the aldehyde. masterorganicchemistry.comyoutube.com This method provides a direct route to N-substituted 10-chloro-1-decanamines.

The table below summarizes key reductive transformations of Decanal, 10-chloro-.

Table 3: Reductive Transformations of Decanal, 10-chloro-

| Transformation | Reagents | Product |

|---|---|---|

| Reduction to Alcohol | Sodium borohydride (NaBH₄) in Methanol/Ethanol | 10-chlorodecan-1-ol |

| Reductive Amination | Primary/Secondary Amine, Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃) | N-substituted-10-chloro-1-decanamine |

| Wolff-Kishner Reduction | Hydrazine (N₂H₄), strong base (e.g., KOH) | 1-chlorodecane |

| Clemmensen Reduction | Zinc amalgam (Zn(Hg)), concentrated HCl | 1-chlorodecane |

Derivatives and Analogues of Decanal, 10 Chloro in Advanced Materials Research

Polymeric Materials Derived from Decanal (B1670006), 10-chloro- Monomers

While no polymers derived specifically from "Decanal, 10-chloro-" are documented, the presence of both an aldehyde and a terminal chloro group suggests potential pathways for its use as a monomer.

Polymerization Strategies for Decanal, 10-chloro- Based Polymers

The aldehyde functionality of "Decanal, 10-chloro-" could theoretically undergo polymerization through several mechanisms, although the long alkyl chain might present steric hindrance. Anionic or cationic polymerization of aldehydes can lead to the formation of polyacetals. However, such polymers often exhibit low ceiling temperatures, meaning they can readily depolymerize back to the monomer.

The terminal chloro group offers a reactive site for other types of polymerization. For instance, it could be converted into other functional groups to facilitate different polymerization reactions. One possibility is its conversion to a vinyl group, which could then undergo free-radical or controlled radical polymerization to form a polymer with long, chlorinated side chains. Another approach could involve using the chloro-functionalized decanal in condensation polymerization reactions, perhaps after modification of the aldehyde group.

Table 1: Potential Polymerization Strategies for Monomers Analogous to Decanal, 10-chloro-

| Polymerization Type | Reactive Group | Potential Polymer Structure | Challenges |

|---|---|---|---|

| Anionic/Cationic Polymerization | Aldehyde | Polyacetal with chloro-terminated side chains | Low ceiling temperature, steric hindrance |

| Radical Polymerization | Terminal group (after modification) | Polyolefin with chloro-decanal side chains | Requires initial monomer modification |

Functionalization of Polymeric Chains Containing Decanal, 10-chloro- Units

If a polymer incorporating "Decanal, 10-chloro-" units were to be synthesized, the pendant chloro group along the polymer chain would serve as a versatile handle for post-polymerization modification. This allows for the introduction of a wide array of functional groups, thereby tuning the polymer's properties for specific applications. For example, nucleophilic substitution reactions at the chloro-position could be used to attach moieties that enhance solubility, introduce cross-linking sites, or impart specific optical or electronic properties. The aldehyde group, if preserved within the polymer structure (for instance, as part of a side chain), could also be used for functionalization, such as through condensation reactions to attach amines or other nucleophiles. The ability to functionalize commodity polymers through C-H activation or other methods has become a significant area of research for creating new materials from existing platforms nih.gov.

Supramolecular Assemblies Incorporating Decanal, 10-chloro-

Supramolecular chemistry relies on non-covalent interactions to form organized structures. wikipedia.orgnih.gov The bifunctional nature of "Decanal, 10-chloro-" could potentially allow it to participate in the formation of such assemblies.

Self-Assembly Studies of Decanal, 10-chloro- Analogues

Long-chain amphiphilic molecules, which have both a hydrophilic head and a hydrophobic tail, are well-known to self-assemble in solution to form structures like micelles and vesicles. While the aldehyde group of "Decanal, 10-chloro-" is only weakly polar, the terminal chloro group adds to the polarity of that end of the molecule. It is conceivable that in certain solvents, molecules of "Decanal, 10-chloro-" could aggregate, driven by hydrophobic interactions between the long alkyl chains. The specific morphology of these aggregates would depend on factors such as concentration, temperature, and solvent. The study of supramolecular assembly of conjugated polymers, for instance, has shown that solvent interactions can significantly influence the resulting structures nih.gov.

Host-Guest Chemistry with Decanal, 10-chloro- Derivatives

Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. wikipedia.orgnih.gov Derivatives of "Decanal, 10-chloro-" could potentially act as guests for various macrocyclic hosts, such as cyclodextrins, calixarenes, or cucurbiturils. nih.gov The long alkyl chain would likely favor inclusion within the hydrophobic cavity of these hosts. The terminal functional group (chloro or a derivative) could provide a specific interaction point with the host's rim, potentially influencing the binding affinity and orientation of the guest. The binding affinities in such systems are a key area of study, with some host-guest pairs exhibiting very strong interactions rsc.orgresearchgate.net.

Table 2: Potential Host-Guest Interactions with Analogues of Decanal, 10-chloro-

| Host Molecule | Potential Guest | Driving Force for Complexation | Potential Application |

|---|---|---|---|

| Cyclodextrin | Decanal, 10-chloro- | Hydrophobic interactions | Controlled release, catalysis |

| Calixarene | Decanal, 10-chloro- | Hydrophobic and van der Waals interactions | Sensing, molecular recognition |

Conjugated Systems and Optoelectronic Materials Incorporating Decanal, 10-chloro- Moieties

The direct incorporation of a saturated alkyl chain like that in "Decanal, 10-chloro-" into the backbone of a conjugated polymer is not feasible as it would interrupt the π-conjugation necessary for electronic conductivity. However, it could be incorporated as a side chain on a conjugated polymer backbone.

The properties of conjugated polymers are significantly influenced by the nature of their side chains. mdpi.commdpi.comnih.gov Attaching "Decanal, 10-chloro-" moieties as side chains could impact the polymer's solubility, morphology, and intermolecular interactions. The long, flexible alkyl chain could enhance solubility in organic solvents, which is crucial for solution-based processing of optoelectronic devices. ossila.commdpi.comyoutube.comoregonstate.edu The terminal chloro group could influence the polymer's electronic properties or serve as a site for further functionalization to fine-tune the material's performance in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). For example, the introduction of siloxane-containing side chains has been shown to affect the photovoltaic performance of conjugated polymers rsc.org. The design of side chains is a critical aspect of developing high-performance organic electronic materials google.com.

Analytical Methodologies for the Characterization and Detection of Decanal, 10 Chloro

Advanced Spectroscopic Techniques for Structural Elucidation of Decanal (B1670006), 10-chloro-

Spectroscopy is fundamental to determining the molecular structure of Decanal, 10-chloro-. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) are employed to probe the chemical environment of atoms, the vibrational modes of chemical bonds, and the mass-to-charge ratio of the molecule and its fragments.

High-Resolution NMR Spectroscopy for Decanal, 10-chloro-

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of Decanal, 10-chloro-. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular skeleton can be constructed.

In ¹H NMR, the aldehydic proton is highly deshielded and is expected to appear as a triplet in the downfield region of the spectrum, typically between 9.5 and 10.0 ppm. libretexts.org The protons on the carbon adjacent to the carbonyl group (α-protons) are anticipated to resonate around 2.4-2.5 ppm. libretexts.org The protons on the carbon bearing the chlorine atom (C-10) would be shifted downfield to approximately 3.5-3.7 ppm due to the electronegativity of chlorine. The remaining methylene (B1212753) protons along the aliphatic chain would produce a complex series of overlapping multiplets in the 1.2-1.8 ppm range. libretexts.org

In ¹³C NMR, the carbonyl carbon is characteristically found far downfield, typically in the 190-215 ppm range, providing strong evidence for the aldehyde functional group. libretexts.org The carbon atom bonded to the chlorine (C-10) is expected to resonate around 40-50 ppm, while the other methylene carbons of the chain would appear in the 20-35 ppm region.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Decanal, 10-chloro-

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| CH O (C1) | 9.7 - 9.8 (triplet) | 200 - 203 | Highly deshielded aldehydic proton and carbon. |

| CH ₂ (C2) | 2.4 - 2.5 (multiplet) | 43 - 45 | Alpha-protons deshielded by the adjacent carbonyl group. |

| CH ₂ (C3-C8) | 1.2 - 1.6 (multiplet) | 22 - 30 | Overlapping signals of the main aliphatic chain. |

| CH ₂ (C9) | 1.7 - 1.8 (multiplet) | 32 - 34 | Beta to the chlorine atom. |

| CH ₂Cl (C10) | 3.5 - 3.7 (triplet) | 44 - 46 | Protons and carbon deshielded by the electronegative chlorine atom. |

Vibrational Spectroscopy (IR, Raman) for Decanal, 10-chloro- Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information on the functional groups present in a molecule by measuring the vibrations of chemical bonds. wikipedia.org

IR spectroscopy of Decanal, 10-chloro- is expected to show several characteristic absorption bands. The most prominent feature would be a strong, sharp peak corresponding to the C=O (carbonyl) stretch of the saturated aldehyde, typically appearing in the range of 1740–1720 cm⁻¹. wpmucdn.comspectroscopyonline.com Another key diagnostic feature for the aldehyde group is the aldehydic C-H stretch, which usually appears as two weak to medium bands around 2850–2800 cm⁻¹ and 2750–2700 cm⁻¹. spectroscopyonline.comyoutube.com The spectrum would also display strong peaks in the 3000–2850 cm⁻¹ region due to the C-H stretching of the long methylene chain. Finally, the C-Cl stretching vibration is expected in the fingerprint region, typically between 850 and 550 cm⁻¹, confirming the presence of the chloroalkane moiety. orgchemboulder.comlibretexts.org

Raman spectroscopy offers complementary information. nih.gov While the C=O stretch is often weaker in Raman spectra compared to IR, the symmetric C-C and C-H vibrations of the long alkyl chain can produce strong signals. mdpi.comacs.org The C-Cl stretch is also Raman active and can be used for confirmation. The complementary nature of IR and Raman arises from their different selection rules: IR absorption requires a change in dipole moment during a vibration, whereas Raman scattering requires a change in polarizability. libretexts.org

Interactive Table: Key Vibrational Frequencies for Decanal, 10-chloro-

| Functional Group | Vibration Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity (IR / Raman) |

| -CHO | C=O Stretch | 1740 - 1720 | 1740 - 1720 | Strong / Medium-Weak |

| -CHO | C-H Stretch | 2850 - 2800 & 2750 - 2700 | 2850 - 2800 & 2750 - 2700 | Weak-Medium / Medium |

| -CH₂- (Alkyl) | C-H Stretch | 2960 - 2850 | 2960 - 2850 | Strong / Strong |

| -CH₂Cl | C-Cl Stretch | 850 - 550 | 850 - 550 | Medium-Strong / Strong |

Mass Spectrometric Approaches for Decanal, 10-chloro- Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. khanacademy.org It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. neu.edu.tr High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule by measuring its exact mass with high accuracy. rsc.orgeuropa.eu

For Decanal, 10-chloro-, the mass spectrum would exhibit a distinctive molecular ion peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks separated by two m/z units, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1. chemguide.co.uk This isotopic signature is a clear indicator of the presence of a single chlorine atom in the molecule.

Common fragmentation pathways for long-chain aldehydes and haloalkanes would also be observed. Alpha-cleavage next to the carbonyl group is a characteristic fragmentation for aldehydes, leading to the loss of an alkyl radical or a hydrogen atom. libretexts.org Another significant fragmentation would be the loss of the chlorine atom or a molecule of HCl.

Interactive Table: Predicted Key Fragments in the Mass Spectrum of Decanal, 10-chloro-

| Fragment Ion Description | Predicted m/z (for ³⁵Cl) | Notes |

| [M]⁺ (Molecular Ion) | 190.5 | Exhibits [M+2]⁺ peak at m/z 192.5 with ~33% relative intensity. |

| [M - H]⁺ | 189.5 | Loss of the aldehydic hydrogen. |

| [M - Cl]⁺ | 155 | Loss of the chlorine radical. |

| [M - HCl]⁺ | 154 | Elimination of hydrogen chloride. |

| [CH₂(CH₂)₈CHO]⁺ (from loss of Cl) | 155 | Result of C-Cl bond cleavage. |

| [CHO]⁺ | 29 | Alpha-cleavage. |

| [CH₂(CH₂)₇CH₂Cl]⁺ (from alpha-cleavage) | 161.5 | Alpha-cleavage with loss of the formyl radical. |

Chromatographic Separation Methods Applied to Decanal, 10-chloro-

Chromatography is essential for separating Decanal, 10-chloro- from complex mixtures and for assessing its purity. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte and the nature of the sample matrix.

Gas Chromatography (GC) Method Development for Decanal, 10-chloro-

Gas chromatography (GC) is well-suited for the analysis of volatile and semi-volatile compounds like Decanal, 10-chloro-. acs.org Method development involves optimizing the column, temperature program, and detector.

A fused-silica capillary column would be the preferred choice for high resolution. A mid-polarity stationary phase, such as a trifluoropropyl methyl silicone (e.g., DB-210) or a phenyl-methylpolysiloxane (e.g., DB-5 or DB-1701), would be appropriate for separating chlorinated hydrocarbons. epa.gov A temperature-programmed elution, starting at a lower temperature and ramping to a higher temperature, would be necessary to ensure good peak shape and efficient elution. nih.gov

For detection, an Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and would provide excellent sensitivity for Decanal, 10-chloro-. epa.gov Alternatively, a Mass Spectrometer (MS) as a detector (GC-MS) offers both high sensitivity and structural confirmation based on the mass spectrum of the eluting peak. nih.gov In some cases, derivatization of the aldehyde with a reagent like o-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine (PFBOA) can enhance sensitivity and chromatographic performance, especially in trace analysis. researchgate.net

Interactive Table: Example GC Method Parameters for Decanal, 10-chloro-

| Parameter | Suggested Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or DB-1701) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temp. | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Electron Capture Detector (ECD) at 300 °C or Mass Spectrometer (MS) |

| Injection Mode | Splitless |

High-Performance Liquid Chromatography (HPLC) for Decanal, 10-chloro- Analysis

High-Performance Liquid Chromatography (HPLC) is a viable alternative to GC, particularly for less volatile compounds or when analyzing complex matrices that are not suitable for direct GC injection. nih.gov Since aliphatic aldehydes lack a strong chromophore for UV detection, a pre-column derivatization step is typically required.

A common and effective derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.gov The reaction of Decanal, 10-chloro- with DNPH produces a stable 2,4-dinitrophenylhydrazone derivative that absorbs strongly in the UV-visible region (around 360 nm). The resulting derivative can then be separated and quantified using reversed-phase HPLC. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. This approach is widely used for the analysis of aldehydes in various environmental and biological samples. nih.gov Alternatively, derivatization with fluorescent tags followed by fluorescence detection can offer even higher sensitivity. nih.govjascoinc.com

Interactive Table: Example HPLC Method Parameters for DNPH-derivatized Decanal, 10-chloro-

| Parameter | Suggested Condition |

| Derivatization | Reaction with 2,4-dinitrophenylhydrazine (DNPH) |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Detector at 360 nm |

| Column Temp. | 30 °C |

Preparative Chromatography for Decanal, 10-chloro- Purification

The purification of Decanal, 10-chloro- on a preparative scale is crucial for obtaining a high-purity material required for subsequent analytical studies, chemical reactions, or toxicological assessments. Preparative chromatography, a technique used to separate and isolate larger quantities of a compound, is a principal method for this purpose. The choice of the specific preparative chromatographic technique depends on the nature of the impurities present in the crude Decanal, 10-chloro- mixture. Common impurities may include the corresponding carboxylic acid (from oxidation), the starting alcohol, and other reaction byproducts.

One of the most common approaches for the purification of aldehydes is liquid column chromatography. researchgate.net For a non-polar compound like Decanal, 10-chloro-, normal-phase chromatography using silica (B1680970) gel as the stationary phase is often effective. A non-polar mobile phase, such as a mixture of hexane (B92381) and a slightly more polar solvent like diethyl ether or ethyl acetate, would typically be employed. researchgate.net The separation is based on the differential adsorption of the components onto the silica gel. Decanal, 10-chloro-, being a relatively non-polar aldehyde, would elute from the column, while more polar impurities, such as the corresponding carboxylic acid, would be more strongly retained on the stationary phase. researchgate.net

Another effective method for purifying aldehydes involves the formation of a bisulfite adduct. researchgate.netnih.gov This technique leverages the reversible reaction of aldehydes with sodium bisulfite to form a water-soluble adduct. The crude Decanal, 10-chloro- can be treated with a saturated aqueous solution of sodium bisulfite. The resulting bisulfite adduct of Decanal, 10-chloro- will dissolve in the aqueous phase, while non-aldehydic organic impurities can be washed away with an immiscible organic solvent like ether. researchgate.netnih.gov Subsequently, the purified Decanal, 10-chloro- can be regenerated from the aqueous solution by adding a base, such as sodium bicarbonate, which reverses the reaction and releases the pure aldehyde. The purified aldehyde can then be extracted with an organic solvent. researchgate.net

The selection of the optimal preparative chromatography method and its specific parameters would necessitate experimental development and optimization. Factors such as the specific impurities, the desired purity level, and the scale of the purification will influence the final choice.

Table 1: Comparison of Preparative Chromatography Techniques for Decanal, 10-chloro- Purification

| Technique | Stationary Phase | Typical Mobile Phase | Principle of Separation | Advantages | Disadvantages |

| Normal-Phase Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Adsorption | Good for separating compounds with different polarities. | Can be time-consuming and may require large volumes of solvent. Aldehyde may degrade on silica gel. researchgate.net |

| Bisulfite Adduct Formation & Extraction | Not Applicable (Liquid-Liquid Extraction) | Water, Organic Solvent (e.g., Diethyl Ether) | Reversible Chemical Reaction and Partitioning | Highly selective for aldehydes. Can be performed on a large scale. nih.gov | Requires subsequent regeneration of the aldehyde. |

Electrochemical Detection Methods for Decanal, 10-chloro-

Electrochemical detection methods offer a sensitive and often rapid means for the analysis of electroactive compounds like aldehydes. While specific methods for Decanal, 10-chloro- are not extensively documented, the principles of aldehyde electrochemistry can be applied to develop suitable detection strategies. The core of these methods lies in the oxidation of the aldehyde group at an electrode surface, which generates a measurable electrical signal (current or potential) that is proportional to the concentration of the aldehyde. researchgate.net

Electrochemical sensors, often based on amperometry, are a prominent application of these principles. nih.govresearchgate.net An electrochemical sensor for Decanal, 10-chloro- would typically consist of a working electrode, a reference electrode, and a counter electrode. The working electrode is where the oxidation of the aldehyde occurs. The choice of the working electrode material is critical for achieving high sensitivity and selectivity. Materials such as platinum, gold, and various modified carbon-based electrodes are commonly used for aldehyde detection. mdpi.com The surface of the electrode can be modified with catalysts, such as metal nanoparticles or conductive polymers, to enhance the electrochemical response and lower the detection limit. mdpi.com

One approach to detecting aldehydes involves their direct oxidation at the electrode surface. The applied potential is swept or held at a value sufficient to initiate the oxidation of the aldehyde group to a carboxylic acid. The resulting current is then measured. For Decanal, 10-chloro-, the presence of the chloro- group might influence the oxidation potential compared to its non-halogenated counterpart, decanal.

Another strategy involves the use of chemical derivatization prior to electrochemical detection. This can enhance selectivity and sensitivity. For instance, aldehydes can react with specific reagents to form an electrochemically active derivative that is more easily detected than the original aldehyde.

The development of an electrochemical sensor for Decanal, 10-chloro- would require careful optimization of several parameters, including the working electrode material, the composition of the supporting electrolyte (the solution in which the measurement is performed), and the applied potential. Furthermore, potential interferences from other electroactive species in the sample matrix would need to be assessed and mitigated. nih.govresearchgate.net

Table 2: Key Parameters for Electrochemical Detection of Aldehydes

| Parameter | Description | Relevance to Decanal, 10-chloro- Detection |

| Working Electrode Material | The surface at which the electrochemical reaction (oxidation) occurs. | The choice of material (e.g., Pt, Au, modified carbon) will affect the sensitivity and selectivity of the detection. |

| Supporting Electrolyte | A solution containing ions that conduct electricity but do not react at the electrode. | The pH and composition of the electrolyte can influence the oxidation potential and the stability of Decanal, 10-chloro-. |

| Applied Potential | The electrical potential applied to the working electrode to drive the oxidation reaction. | Optimization of the potential is crucial to ensure efficient oxidation of Decanal, 10-chloro- while minimizing background noise and interference. |

| Detection Limit | The lowest concentration of the analyte that can be reliably detected. | For trace analysis, a low detection limit is essential. This is influenced by the electrode material and other experimental conditions. nih.govresearchgate.net |

| Selectivity | The ability of the method to detect the target analyte in the presence of other compounds. | Important for analyzing complex samples where other electroactive species may be present. |

Theoretical and Computational Chemistry Studies of Decanal, 10 Chloro

Quantum Chemical Calculations of Decanal (B1670006), 10-chloro-

Hypothetical quantum chemical calculations could be performed to elucidate the fundamental properties of Decanal, 10-chloro-. These studies would be instrumental in understanding its stability, reactivity, and spectroscopic signatures.

Electronic Structure Analysis of Decanal, 10-chloro-

A detailed analysis of the electronic structure of Decanal, 10-chloro- would involve mapping its electron density distribution, identifying molecular orbitals, and calculating key electronic properties. This would help in understanding how the presence of the terminal chlorine atom and the aldehyde functional group influences the molecule's electronic characteristics. Key aspects to be investigated would include the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

Conformational Analysis and Energy Landscapes of Decanal, 10-chloro-

Due to the flexibility of its ten-carbon chain, Decanal, 10-chloro- can exist in numerous conformations. A thorough conformational analysis would be necessary to identify the most stable conformers and to understand the energy barriers between them. This would involve systematically rotating the single bonds within the molecule and calculating the corresponding energy to construct a potential energy surface. The results would reveal the preferred three-dimensional structures of the molecule under different conditions.

Spectroscopic Property Predictions for Decanal, 10-chloro-

Computational methods can be used to predict various spectroscopic properties of Decanal, 10-chloro-, which would be invaluable for its experimental identification and characterization. This would include the prediction of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. The calculated spectra could then be compared with experimental data to confirm the molecular structure.

Reaction Pathway Modeling for Decanal, 10-chloro- Synthesis and Transformations

Theoretical modeling could also be applied to investigate the synthesis and chemical transformations of Decanal, 10-chloro-. This would involve mapping the potential energy surfaces of relevant reactions to understand their mechanisms and kinetics.

Transition State Analysis of Reactions Involving Decanal, 10-chloro-

For any chemical reaction, the transition state represents the highest energy point on the reaction coordinate. Identifying and characterizing the transition states for reactions involving Decanal, 10-chloro- would be crucial for understanding the reaction rates and mechanisms. This would involve using computational methods to locate the transition state structures and calculate their energies and vibrational frequencies.

Reaction Mechanism Elucidation for Decanal, 10-chloro- Derivatives

Computational studies could be employed to elucidate the mechanisms of reactions that form derivatives of Decanal, 10-chloro-. By modeling the step-by-step transformation of reactants to products, researchers could gain a detailed understanding of the roles of catalysts, intermediates, and transition states. This would be particularly useful for optimizing reaction conditions and designing new synthetic routes.

Molecular Dynamics Simulations of Decanal, 10-chloro- in Different Environments

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion for a system of interacting particles. mdpi.com The forces between particles are described by a molecular mechanics force field, which is a set of parameters that define the potential energy of a system as a function of its atomic coordinates. plos.org For halogenated compounds like Decanal, 10-chloro-, the accuracy of the simulation is highly dependent on the quality of the force field, particularly in its ability to model the anisotropic distribution of electron density around the chlorine atom, often referred to as a "σ-hole". frontiersin.org

The primary objectives for conducting MD simulations on Decanal, 10-chloro- would be to understand its conformational dynamics, solvation properties, and partitioning behavior between different phases, such as between water and a lipid bilayer.

Hypothetical Simulation in an Aqueous Environment:

A simulation of Decanal, 10-chloro- in a water box would provide insights into its hydration and solubility. Key properties that could be extracted from such a simulation include the radial distribution function (RDF) and the solvent accessible surface area (SASA).

The RDF, g(r), describes the probability of finding a particle at a distance r from a reference particle. For Decanal, 10-chloro- in water, one could calculate the RDF between the carbonyl oxygen and water hydrogen atoms to understand the hydrogen bonding interactions. Similarly, the RDF between the chlorine atom and water would reveal the structure of the hydration shell around this part of the molecule.

The following table represents hypothetical data that could be obtained from such a simulation, illustrating the expected hydrogen bond distances and coordination numbers.

Table 1: Illustrative Radial Distribution Function (RDF) Analysis of Decanal, 10-chloro- in Water

| Interacting Atom Pair | Peak Position of First Solvation Shell (Å) | Coordination Number |

|---|---|---|

| Carbonyl Oxygen...Water Hydrogen | 1.85 | 2.1 |

Hypothetical Simulation in a Lipid Bilayer Environment:

To understand how Decanal, 10-chloro- might interact with biological membranes, it could be simulated within a model lipid bilayer, such as dipalmitoylphosphatidylcholine (DPPC). Such a simulation would reveal the preferred location and orientation of the molecule within the membrane, as well as its effect on membrane properties.

The free energy profile of Decanal, 10-chloro- across the lipid bilayer could be calculated using enhanced sampling techniques like umbrella sampling. arxiv.org This would indicate the most energetically favorable position of the molecule, for instance, whether it resides in the hydrophobic core, at the lipid-water interface, or partitions out into the aqueous phase.

The table below provides an example of the type of data that could be generated from such a simulation, showing the calculated potential of mean force (PMF) as a function of the molecule's position relative to the center of the bilayer.

Table 2: Illustrative Potential of Mean Force (PMF) for Decanal, 10-chloro- Partitioning into a DPPC Bilayer

| Position relative to Bilayer Center (nm) | Potential of Mean Force (kcal/mol) |

|---|---|

| 0.0 (Bilayer Center) | -8.5 |

| 1.0 | -6.2 |

| 2.0 (Interface) | -9.8 |

These theoretical applications of molecular dynamics simulations demonstrate the potential of this computational technique to provide detailed insights into the behavior of Decanal, 10-chloro- in different chemical environments, which would be crucial for understanding its chemical and biological activity.

Applications of Decanal, 10 Chloro in Specialized Chemical Syntheses

Decanal (B1670006), 10-chloro- as a Precursor in Fragrance and Flavor Compound Synthesis Research

While the parent compound, decanal, is naturally occurring and widely utilized in the flavor and fragrance industry for its characteristic citrus and floral notes, Decanal, 10-chloro- is primarily of interest as a synthetic precursor. chembk.comwikipedia.orgscentree.cosigmaaldrich.com Its utility in this field stems from its role as an intermediate that can be chemically modified to produce target aroma compounds.

Research in this area leverages the reactivity of the terminal chlorine and the aldehyde function. For instance, the synthesis of decanal (Aldehyde C-10) can be achieved from decyl halides, such as the corresponding chloride, through reaction with dimethyl sulfoxide (B87167) (DMSO) and subsequent treatment with a mild base. scentree.coscentree.co This positions Decanal, 10-chloro- as a potential starting material in synthetic routes where the final product is decanal or a related derivative. The aldehyde group can also be a site for condensation reactions with other molecules to form larger structures with unique olfactory properties. scentree.co

The table below summarizes its role as a synthetic intermediate in this context.

| Starting Material | Reaction Type | Potential Product Class | Significance |

| Decanal, 10-chloro- | Oxidation of the aldehyde followed by substitution of the chloride | Long-chain esters | Creation of new fragrance molecules with fruity or waxy notes. |

| Decanal, 10-chloro- | Reaction with DMSO (Kornblum oxidation) | Decanal | A synthetic route to a known fragrance compound. scentree.coscentree.co |

| Decanal, 10-chloro- | Aldol (B89426) Condensation | Higher molecular weight aldehydes/ketones | Building complex carbon skeletons for novel scent profiles. scentree.co |

This table is generated based on established chemical principles and the known reactivity of haloalkanes and aldehydes.

Decanal, 10-chloro- in Agrochemical Research and Development as an Intermediate

In the field of agrochemical research, Decanal, 10-chloro- has been identified as a key intermediate in the synthesis of insect pheromones used for pest management. google.comgoogle.com Pheromone-based pest control is a sustainable approach that relies on disrupting the mating behavior of insects.

A notable application is in the synthesis of a synthetic navel orangeworm pheromone. google.comgoogle.com In this multi-step synthesis, Decanal, 10-chloro- is not the final active ingredient but a critical building block. The aldehyde group is first protected to prevent unwanted side reactions in subsequent steps. This is typically achieved by converting the aldehyde into an acetal (B89532), such as 10-chloro-1,1-diethoxydecane (B1425260). google.com This protected intermediate is then used in further reactions, such as carbon-chain extension via coupling reactions, to construct the full pheromone skeleton. The use of chlorinated intermediates is a common strategy in the production of agricultural chemicals. researchgate.net

The synthetic pathway described in patent literature highlights its specific role.

| Step | Reactant | Reaction | Product | Reference |

| 1 | Decanal, 10-chloro- | Acetalization with triethyl orthoformate | 10-chloro-1,1-diethoxydecane | google.com |

| 2 | 10-chloro-1,1-diethoxydecane | Alkynylation (e.g., with lithium acetylide) | 12,12-diethoxydodec-1-yne |

This table illustrates a specific, documented synthetic application of Decanal, 10-chloro- in agrochemical research.

Applications of Decanal, 10-chloro- in Academic Natural Product Synthesis

The structural features of Decanal, 10-chloro- make it a useful starting point for the total synthesis of complex natural products and their analogs in academic research. The ability to perform distinct chemical operations at either end of the ten-carbon chain provides synthetic flexibility.

One documented application is its use in the preparation of novel, biologically active derivatives of the antibiotic azithromycin (B1666446). googleapis.com In a patented synthesis, Decanal, 10-chloro- was used to create a phosphonium-containing tether attached to the azithromycin macrocycle. googleapis.com The research aimed to develop new compounds with potential anticancer properties. The synthesis involved reacting the aldehyde function of Decanal, 10-chloro- and the terminal chloride with other reagents to form the final tethered molecule. googleapis.com

This application demonstrates the utility of Decanal, 10-chloro- in medicinal chemistry research for creating complex derivatives of known natural products. Its role as a linker or scaffold is crucial for modifying the properties of the parent molecule. The synthesis of complex chlorinated natural products, such as chloropupukeananin, often involves intricate pathways where chlorinated building blocks are essential, highlighting the broader importance of compounds like Decanal, 10-chloro- in synthetic strategies. mdpi.com

| Field of Research | Synthetic Role of Decanal, 10-chloro- | Target Molecule Class | Significance |

| Medicinal Chemistry | Reagent for derivatization | Azithromycin derivatives | Creation of novel compounds for therapeutic research (e.g., anticancer agents). googleapis.com |

| Pheromone Synthesis | Protected intermediate | Insect sex pheromones | Synthesis of natural products for sustainable agriculture. google.com |

| General Organic Synthesis | Bifunctional building block | Complex oxygen-containing heterocycles | Accessing diverse molecular architectures from a simple starting material. sfu.ca |

This table summarizes the diverse applications of Decanal, 10-chloro- in the synthesis of complex molecules and natural product analogs.

Future Research Directions and Emerging Trends for Decanal, 10 Chloro

Integration of Decanal (B1670006), 10-chloro- into Flow Chemistry Processes

The integration of Decanal, 10-chloro- synthesis and transformations into flow chemistry systems presents a significant area for future research. Flow chemistry, the process of conducting chemical reactions in a continuous stream rather than a batch reactor, offers numerous advantages such as enhanced safety, better process control, and easier scalability. vapourtec.comltf-gmbh.com

For a molecule like Decanal, 10-chloro-, which involves potentially hazardous reagents or intermediates in its synthesis and reactions, flow chemistry provides a safer operational environment by minimizing the volume of reactive material at any given time. ltf-gmbh.comnoelresearchgroup.com The precise control over reaction parameters like temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities in transformations involving the aldehyde or chloro- group. vapourtec.commdpi.com

Table 1: Comparison of Batch vs. Flow Chemistry for Haloaldehyde Transformations

| Feature | Batch Chemistry | Flow Chemistry | Potential Advantage for Decanal, 10-chloro- |

| Safety | Large volumes of potentially hazardous materials. | Small reaction volumes at any given time, improving process safety. ltf-gmbh.com | Safer handling of chlorinated reagents and intermediates. |

| Heat Transfer | Often limited by surface area-to-volume ratio, can lead to hotspots. | High surface area-to-volume ratio allows for excellent heat transfer and precise temperature control. vapourtec.com | Better control of exothermic reactions, preventing side products. |

| Mass Transfer | Can be inefficient, especially in multiphasic systems. | Enhanced mass transfer due to small channel dimensions and effective mixing. vapourtec.com | Improved reaction rates and yields, especially in gas-liquid reactions. |

| Scalability | Often requires re-optimization of reaction conditions. | Scaled by running the system for a longer duration ("scaling-out"). vapourtec.com | More straightforward transition from laboratory-scale research to industrial production. |

| Process Control | Manual or semi-automated control of parameters. | Fully automated control of flow rates, temperature, and pressure for high reproducibility. noelresearchgroup.com | Precise control over stoichiometry and reaction time, leading to higher purity products. |

Novel Catalytic Systems for Stereocontrol in Decanal, 10-chloro- Transformations

The development of novel catalytic systems to control the stereochemistry of reactions involving Decanal, 10-chloro- is a key frontier. The aldehyde functionality is a prime target for asymmetric catalysis, enabling the synthesis of chiral molecules that are crucial in pharmaceuticals and materials science.

Organocatalysis, particularly enamine and iminium ion catalysis, has emerged as a powerful tool for the asymmetric functionalization of aldehydes. psu.edu For instance, chiral secondary amines like proline and its derivatives can catalyze the enantioselective intramolecular α-alkylation of haloaldehydes, forming cyclic products with high stereocontrol. researchgate.net While Decanal, 10-chloro- has a long carbon chain, making intramolecular cyclization to large rings challenging, intermolecular reactions are a promising area.

Future research will likely focus on designing catalysts for reactions such as:

Asymmetric Aldol (B89426) Additions: Reacting the enolate or enamine of Decanal, 10-chloro- with other electrophiles.

Asymmetric Reductions: Converting the aldehyde to a chiral alcohol.

Asymmetric α-Functionalization: Introducing new substituents at the C2 position with stereocontrol.

The synergy between different catalytic modes, such as photoredox and enamine catalysis, could enable novel transformations that are currently inaccessible. researchgate.net For example, the combination could facilitate the enantioselective α-alkylation of Decanal, 10-chloro- using simple olefins as coupling partners. researchgate.net

Table 2: Potential Asymmetric Transformations of Decanal, 10-chloro-

| Reaction Type | Catalyst Class | Potential Chiral Product | Research Focus |

| Intramolecular α-Alkylation | Chiral Amines (e.g., Proline derivatives) | Chiral Formyl Cyclopropanes/Pyrrolidines (from shorter chain haloaldehydes). researchgate.net | Designing catalysts for macrocyclization or intermolecular variants. |

| Asymmetric α-Chlorination | Organo-SOMO Catalysis with Chiral Amines | Enantioenriched α-chloro-aldehydes. nih.gov | Applying this strategy to introduce a second chiral center in the molecule. |

| Asymmetric Epoxidation | Chiral Amine Salts with a Chiral Counteranion | Chiral α,β-Epoxyaldehydes (from α,β-unsaturated precursors). psu.edu | Developing methods to first unsaturate and then asymmetrically epoxidize Decanal, 10-chloro- derivatives. |

| Asymmetric Benzylation | Multifunctional Chiral Covalent Frameworks | α-Benzyl Aldehydes. researchgate.net | Exploring heterogeneous catalysts for easier separation and recycling. |

Potential for Decanal, 10-chloro- in Advanced Nanomaterials Fabrication

The unique structure of Decanal, 10-chloro- makes it a promising candidate for the fabrication of advanced nanomaterials. The aldehyde group (-CHO) is highly reactive and can form covalent bonds with various functional groups like amines (-NH2) and thiols (-SH) on the surface of nanoparticles. cd-bioparticles.netpoly-an.de This allows for the controlled functionalization of nanomaterials.

The long ten-carbon chain acts as a flexible spacer, while the terminal chlorine atom provides an additional site for further chemical modification through nucleophilic substitution reactions. This bifunctionality could be exploited in several ways: